4-bromo-6-chlorocinnoline
Description
Properties
CAS No. |
1824283-74-0 |
|---|---|
Molecular Formula |
C8H4BrClN2 |
Molecular Weight |
243.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The ethynyl group at the ortho position facilitates cyclization under acidic or thermal conditions, forming the pyridazine ring. Bromine at the 4-position is introduced via the starting material, while chlorination at the 6-position may occur during or post-cyclization.
Synthetic Procedure
-
Starting Material : 2-Ethynyl-4-bromoaniline is prepared via Sonogashira coupling of 4-bromoaniline with acetylene.
-
Cyclization : Heating the precursor in a polar aprotic solvent (e.g., DMF) at 120–150°C induces cyclization, yielding the cinnoline core.
-
Chlorination : Post-cyclization treatment with phosphorus oxychloride (POCl₃) introduces chlorine at the 6-position.
Yield : 60–75% (over two steps).
Multi-Step Synthesis via Intermediate Formation
Alternative routes involve sequential halogenation and cyclization steps, as exemplified by patent CN106432073B. Though originally developed for quinoline derivatives, these methods are adaptable to cinnolines.
Three-Step Synthesis
-
Step 1: Formation of 3-(4-Bromoanilino)ethyl Acrylate
-
Step 2: Cyclization to 6-Bromocinnolin-4(1H)-one
-
Step 3: Chlorination with Phosphorus Trichloride
Advantages Over Traditional Methods
-
Scalability : The use of diphenyl ether as a high-boiling solvent enables large-scale reactions.
-
Efficiency : Phosphorus trichloride achieves near-complete chlorination without overhalogenation.
Halogenation Techniques in Cinnoline Derivatives
Electrophilic Aromatic Substitution
Chlorination at the 6-position is achieved via electrophilic substitution using POCl₃ or PCl₃. The electron-deficient cinnoline core directs electrophiles to the para position relative to the pyridazine nitrogen.
Direct Halogen Exchange
Bromine can be introduced via Ullmann coupling or palladium-catalyzed reactions, though these methods are less common for cinnolines.
Comparative Analysis of Synthetic Routes
Analytical Characterization
Spectroscopic Techniques
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chlorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted cinnoline derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-Bromo-6-chlorocinnoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are being investigated for their potential therapeutic properties.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-bromo-6-chlorocinnoline and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-bromo-6-chlorocinnoline (inferred properties) with halogenated heterocycles and aromatic amines from the evidence.
Core Structure and Reactivity
Physicochemical Properties
- Halogen Positioning: Bromine and chlorine at positions 4 and 6 in cinnoline/quinoline/pyridine derivatives enhance steric hindrance and alter electronic density, impacting binding affinity in biological targets .
- Solubility: Pyridine carboxylic acids (e.g., 6-bromo-4-chloropicolinic acid) exhibit higher water solubility than halogenated quinolines due to the ionizable COOH group .
Key Research Findings
- Suzuki-Miyaura Reactivity: Bromine in 6-bromo-4-chloroquinoline is more reactive than chlorine in cross-coupling, enabling selective functionalization .
- Acid Derivatives : 4-Bromo-6-chloronicotinic acid’s carboxyl group allows conjugation with amines, yielding amides for drug discovery .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-bromo-6-chlorocinnoline, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves halogenation or nucleophilic aromatic substitution. For example, bromination of a pre-chlorinated cinnoline derivative using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C can yield the target compound. Reaction optimization requires monitoring via TLC or HPLC and adjusting stoichiometry, solvent polarity, and temperature to minimize side products. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating high-purity products .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- NMR : H NMR in CDCl typically shows aromatic protons as doublets or triplets (δ 7.5–8.5 ppm). C NMR will display carbons adjacent to halogens downfield (e.g., C-Br at ~115 ppm, C-Cl at ~125 ppm).
- Mass Spectrometry : ESI-MS should show molecular ion peaks at m/z 256.5 (M+H) with isotopic patterns confirming Br/Cl presence.
- X-ray Crystallography : Using SHELXL or ORTEP-III , bond lengths and angles can confirm halogen positioning and ring planarity.
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse skin with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C. Consult SDS for spill management and disposal protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for this compound derivatives?
- Methodological Answer : Reproduce experiments under strictly controlled conditions (solvent purity, inert atmosphere). Use advanced NMR techniques (e.g., H-C HSQC) to resolve overlapping signals. Cross-validate crystallographic data (via SHELXL ) with computational models (DFT) to confirm structural assignments. Publish raw data (e.g., CIF files) for peer validation .
Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound in medicinal chemistry applications?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., replacing Br with F or methyl groups). Test in vitro bioactivity (e.g., antimicrobial assays using MIC values or kinase inhibition assays). Compare logP and bioavailability via HPLC-measured partition coefficients. Use molecular docking (AutoDock Vina) to predict binding modes with target proteins .
Q. What computational methods complement experimental data in predicting the reactivity or binding affinity of this compound?
- Methodological Answer : Perform DFT calculations (Gaussian 16) to map electrostatic potentials and identify nucleophilic/electrophilic sites. Molecular dynamics simulations (GROMACS) can model solvation effects. For binding studies, employ free-energy perturbation (FEP) to quantify ligand-protein interactions. Validate predictions with SPR or ITC experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
